MeBIO MeBIO MeBIO is a control analog of the GSK3α/β inhibitor, BIO. It displays minimal activity against Cdk1/Cyclin B, GSK3α/β, and Cdk5/p25 (IC50s = 92.0, 44-100, and >100 μM, respectively). MeBIO has been identified as an aryl hydrocarbon receptor (AhR) agonist (EC50s = 20 and 93 nM for yeast and a hepatoma cell line, respectively) that causes AhR to translocate to the nucleus.
MeBIO is an indirubin, which has been suggested to possess the structural basis for a potent and selective inhibitor of glycogen synthase kinase-3 (GSK3) and cyclin-dependent kinases.
MeBIO is a negative control analog of BIO, and an aryl hydrocarbon receptor (AhR) agonist. It causes redistribution of AhR to the nucleus.
Brand Name: Vulcanchem
CAS No.: 667463-95-8
VCID: VC0534862
InChI: InChI=1S/C17H12BrN3O2/c1-21-13-8-9(18)6-7-11(13)14(17(21)22)16-15(20-23)10-4-2-3-5-12(10)19-16/h2-8,19,22H,1H3
SMILES: CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O
Molecular Formula: C17H12BrN3O2
Molecular Weight: 370.2 g/mol

MeBIO

CAS No.: 667463-95-8

Cat. No.: VC0534862

Molecular Formula: C17H12BrN3O2

Molecular Weight: 370.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MeBIO - 667463-95-8

Specification

CAS No. 667463-95-8
Molecular Formula C17H12BrN3O2
Molecular Weight 370.2 g/mol
IUPAC Name 6-bromo-1-methyl-3-(3-nitroso-1H-indol-2-yl)indol-2-ol
Standard InChI InChI=1S/C17H12BrN3O2/c1-21-13-8-9(18)6-7-11(13)14(17(21)22)16-15(20-23)10-4-2-3-5-12(10)19-16/h2-8,19,22H,1H3
Standard InChI Key PIDGGJYETVQYET-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O
Canonical SMILES CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Structural Characteristics

MeBIO is characterized by a unique molecular structure that determines its biological activity profile. The chemical name (3E)-6-bromo-3-[3-(hydroxyamino)indol-2-ylidene]-1-methylindol-2-one accurately describes its structural arrangement . The molecule contains indole-based rings with specific substitutions that differentiate it from related compounds in the indirubin family .

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and properties of MeBIO:

PropertyValue
CAS Number667463-95-8
Chemical FormulaC17H12BrN3O2
Molecular Weight370.2 g/mol
IUPAC Name(3E)-6-bromo-3-[3-(hydroxyamino)indol-2-ylidene]-1-methylindol-2-one
SynonymsMe6BIO, 1-Methyl-6-bromo-indirubin-3'-oxime, GSK-3 inhibitor IX
SMILESCN1C2=C(C=CC(=C2)Br)C(=C3C(=C4C=CC=CC4=N3)NO)C1=O
InChI KeyWWVVQXIBSZPELF-JQIJEIRASA-N
Purity (Commercial)≥99% (HPLC)

Solubility and Physical Properties

MeBIO exhibits specific solubility characteristics that are important for laboratory applications. In DMSO, MeBIO demonstrates a solubility of 14.71 mg/mL (39.74 mM) when subjected to ultrasonic treatment and warming to 60°C . This information is crucial for researchers preparing stock solutions for experimental use.

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

MeBIO is primarily characterized by its minimal inhibitory activity against several important kinases, distinguishing it from the more potent parent compound BIO. The following table summarizes MeBIO's activity against various kinases:

Target KinaseIC50 Value
CDK1/Cyclin B92.0 μM or 55 μM (reported values vary)
GSK-3 α/β44-100 μM
CDK5/p25>100 μM

These relatively high IC50 values indicate weak inhibitory activity, making MeBIO suitable as a control compound in experiments involving kinase inhibition.

Aryl Hydrocarbon Receptor Interaction

Despite its weak kinase inhibitory properties, MeBIO functions as an aryl hydrocarbon receptor (AhR) agonist . Research has shown that MeBIO can cause redistribution of AhR to the nucleus, suggesting a potential role in modulating gene expression through this pathway . This activity might explain some of the compound's effects on cellular processes independent of kinase inhibition.

Research Applications and Findings

Stem Cell Research

MeBIO has found applications in stem cell research, particularly in studies investigating pluripotency and differentiation. Evidence suggests that MeBIO can support self-renewal and maintain pluripotency potential in both human and mouse embryonic stem cells (ESCs) . This activity makes it valuable for researchers studying stem cell properties and differentiation pathways.

Other Biological Activities

Additional research has identified other biological roles for MeBIO:

  • In a study investigating Trypanosoma cruzi replication in macrophages, MeBIO was used to explore the involvement of Wnt signaling pathways .

  • Research examining TIAM1's antagonism of TAZ/YAP in intestinal epithelial cells also employed MeBIO to investigate cellular mechanisms .

These studies demonstrate the versatility of MeBIO as a research tool across different biological systems and pathways.

Desired ConcentrationStock Solution Volume for Different Amounts
1 mg
1 mM2.7012 mL
5 mM0.5402 mL
10 mM0.2701 mL

For solution preparation, it is advisable to select an appropriate solvent based on the compound's solubility characteristics. To enhance solubility, heating the tube to 37°C followed by ultrasonic bath treatment is recommended .

Shipping Conditions

Commercial suppliers typically ship MeBIO evaluation sample solutions with blue ice. Other quantities may be shipped at room temperature or with blue ice upon request . When transporting hazardous materials, appropriate regulations should be followed to ensure safety and compliance .

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